

Application Notes and Protocols for MPC-3100 in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MPC-3100 is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival.[1] By inhibiting Hsp90, MPC-3100 leads to the degradation of these oncoproteins, making it a compelling candidate for cancer therapy.[3] Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of MPC-3100, both as a monotherapy and in combination with other targeted agents.[4][5]

These application notes provide a summary of the available preclinical data and detailed protocols for the use of **MPC-3100** in xenograft models to aid researchers in designing and executing relevant in vivo studies.

Mechanism of Action

MPC-3100 functions by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins implicated in cancer include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Raf-1, Akt), and transcription factors. The simultaneous disruption of multiple oncogenic signaling pathways underlies the potent anti-cancer effects of Hsp90 inhibitors like MPC-3100.

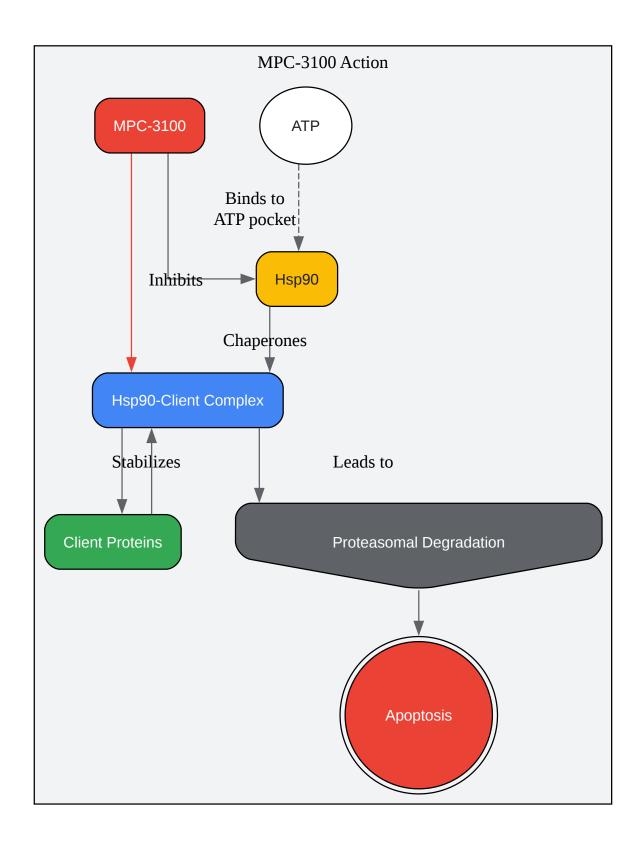






A pharmacodynamic biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70), which was observed in patients treated with MPC-3100.[4]









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